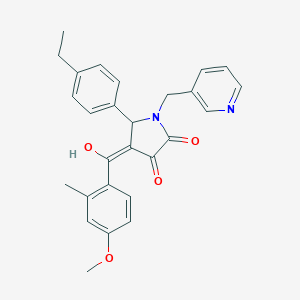![molecular formula C20H18N2O4 B266903 N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B266903.png)
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide, also known as FPBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized through a number of methods and has been used in various scientific applications.
Mécanisme D'action
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide inhibits the activity of TG2 by binding to its active site and preventing the formation of a covalent bond between the enzyme and its substrate. This results in the inhibition of various downstream signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, reduce fibrosis in lung tissues, and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its activity can be easily measured using various biochemical assays. However, its use is limited by its specificity for TG2, which may not be relevant in all disease models.
Orientations Futures
There are several future directions for the use of N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide in scientific research. One potential application is in the development of novel therapies for cancer and fibrosis. Another potential application is in the study of the role of TG2 in various biological processes, which may lead to the discovery of new therapeutic targets. Additionally, the development of more selective inhibitors of TG2 may lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide involves the reaction of 2-furylmethylamine with phenoxyacetyl chloride, followed by the reaction with 3-aminobenzoic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of a specific enzyme, called tissue transglutaminase (TG2). This enzyme is involved in various biological processes such as cell signaling, apoptosis, and wound healing. Inhibition of TG2 activity has been shown to have therapeutic potential in various diseases such as cancer, fibrosis, and neurodegenerative disorders.
Propriétés
Nom du produit |
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide |
|---|---|
Formule moléculaire |
C20H18N2O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C20H18N2O4/c23-19(14-26-17-8-2-1-3-9-17)22-16-7-4-6-15(12-16)20(24)21-13-18-10-5-11-25-18/h1-12H,13-14H2,(H,21,24)(H,22,23) |
Clé InChI |
FPTMMFYGGZQPNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)




![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)

![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)

